7-Bromo-1-chloro-3-(difluoromethyl)isoquinoline
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Overview
Description
7-Bromo-1-chloro-3-(difluoromethyl)isoquinoline is a heterocyclic compound that features a bromine, chlorine, and difluoromethyl group attached to an isoquinoline ring. Isoquinolines are nitrogen-containing heteroaromatics that are widely found in naturally occurring alkaloids and have significant applications in pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 7-Bromo-1-chloro-3-(difluoromethyl)isoquinoline can be achieved through various synthetic routes. One common method involves the late-stage difluoromethylation of isoquinoline derivatives. This process typically employs difluoromethylation reagents to introduce the difluoromethyl group onto the isoquinoline ring . Industrial production methods may involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the isoquinoline ring .
Chemical Reactions Analysis
7-Bromo-1-chloro-3-(difluoromethyl)isoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as potassium fluoride or organoboron reagents in Suzuki–Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and derivatives.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules.
Scientific Research Applications
7-Bromo-1-chloro-3-(difluoromethyl)isoquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-1-chloro-3-(difluoromethyl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-Bromo-1-chloro-3-(difluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines, such as:
3-Chloro-1-fluoroisoquinoline: This compound has a similar structure but lacks the bromine and difluoromethyl groups.
7-Bromo-4-fluoro-1-hydroxyisoquinoline: This derivative features a fluorine and hydroxy group instead of the chlorine and difluoromethyl groups.
The presence of the difluoromethyl group in this compound provides unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications .
Properties
IUPAC Name |
7-bromo-1-chloro-3-(difluoromethyl)isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClF2N/c11-6-2-1-5-3-8(10(13)14)15-9(12)7(5)4-6/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWUNWBENDMQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)C(F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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